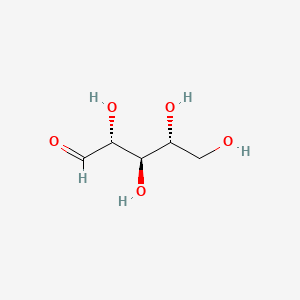

Aldehydo-D-ribose

Description

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal has been reported in Streptomyces sporangiiformans, Arabidopsis thaliana, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-LMVFSUKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043917, DTXSID101019160 |

Source

|

| Record name | D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-69-1, 34466-20-1 |

Source

|

| Record name | Ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681HV46001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aldehydo-D-Ribose Conundrum: A Technical Guide to its Structure and Conformation in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose, a central player in cellular metabolism and the backbone of RNA, presents a fascinating case of structural complexity in aqueous solution. Far from a single static entity, it exists as a dynamic equilibrium of multiple isomers. This technical guide provides an in-depth exploration of the conformational landscape of aldehydo-D-ribose in water, offering a blend of foundational principles and advanced analytical insights. We will delve into the equilibrium between its open-chain and cyclic forms, the experimental and computational techniques used for its characterization, and the profound implications of its conformational preferences in biological systems and drug discovery.

The Dynamic Nature of D-Ribose in Aqueous Solution

In its crystalline form, D-ribose exists as a stable cyclic hemiacetal. However, upon dissolution in an aqueous environment, it undergoes a process known as mutarotation , leading to a complex equilibrium mixture of five primary species: the open-chain aldehydo form and four cyclic isomers—the α- and β-anomers of the five-membered furanose ring and the α- and β-anomers of the six-membered pyranose ring.[1][2]

The interconversion between these forms occurs via the transient opening of the cyclic hemiacetal to the aldehydo form, which serves as a key intermediate.[3] This dynamic equilibrium is fundamental to its biological reactivity and recognition by enzymes.

The Equilibrium Composition

At room temperature, the pyranose forms of D-ribose are thermodynamically more stable and thus predominate in aqueous solution.[4] The furanose forms, while less abundant, are of immense biological significance as the β-D-ribofuranose isomer is the exclusive form found in the backbone of RNA.[5] The open-chain aldehydo form is present in only trace amounts.

Table 1: Equilibrium Distribution of D-Ribose Isomers in Aqueous Solution at Room Temperature

| Isomer | Ring Size | Anomer | Relative Abundance (%) |

| β-D-ribopyranose | 6-membered | β | ~59 |

| α-D-ribopyranose | 6-membered | α | ~20 |

| β-D-ribofuranose | 5-membered | β | ~13 |

| α-D-ribofuranose | 5-membered | α | ~7 |

| Open-chain | N/A | N/A | ~0.1 |

Note: These percentages can vary slightly depending on experimental conditions such as temperature and solvent composition.

Factors Influencing the Equilibrium

The conformational equilibrium of D-ribose is sensitive to environmental conditions, providing a mechanism for modulating its biological availability and reactivity.

-

Temperature: Increasing the temperature of an aqueous solution of D-ribose shifts the equilibrium towards the less stable furanose and open-chain forms.[6][7] This has significant implications for understanding biochemical processes under varying physiological temperatures and for prebiotic chemistry scenarios.[6]

-

pH: The mutarotation of D-ribose is subject to both acid and base catalysis.[3][8] While the equilibrium distribution of anomers is not drastically altered within a physiological pH range, extreme pH values can influence the rate of interconversion and the stability of the sugar, with decomposition rates increasing significantly at very high or low pH.[5]

-

Solvent Composition: The polarity and hydrogen-bonding capacity of the solvent can influence the conformational equilibrium. For instance, in dimethyl sulfoxide (DMSO), the proportion of the furanose form of some sugars is observed to be higher than in water.[9]

Elucidating the Conformational Landscape: Experimental and Computational Approaches

A combination of sophisticated experimental techniques and powerful computational methods is employed to unravel the complex conformational dynamics of D-ribose in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Conformational Analysis

NMR spectroscopy is the most powerful and widely used technique for the detailed structural and conformational analysis of carbohydrates in solution.[10][11][12] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information on the identity and population of each isomer, as well as their specific conformations.

This protocol provides a generalized workflow for the comprehensive conformational analysis of D-ribose in an aqueous solution using NMR spectroscopy.

1. Sample Preparation: a. Dissolve 5-10 mg of D-ribose in 0.5-0.7 mL of high-purity deuterium oxide (D₂O). b. To ensure the anomeric equilibrium is reached, allow the solution to stand at room temperature for at least two hours before analysis. c. Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing. d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal spectral resolution. b. 1D ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a presaturation pulse sequence to suppress the residual HOD signal from the solvent. c. 1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum. d. 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within each sugar ring. e. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of carbon resonances based on their attached proton signals. f. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming assignments and identifying linkages in more complex derivatives.

3. Data Processing and Analysis: a. Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova) to obtain the frequency-domain spectra. b. Reference the chemical shifts to the internal standard. c. Integration of ¹H Signals: The relative populations of the different anomers can be determined by integrating the well-resolved anomeric proton signals in the 1D ¹H spectrum. d. Assignment of Resonances: Utilize the 2D COSY, HSQC, and HMBC spectra to systematically assign all proton and carbon signals for each of the major isomers present in the equilibrium mixture. e. Conformational Analysis from Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution 1D ¹H spectrum provides valuable information about the dihedral angles between the coupled protons, which in turn defines the conformation of the sugar rings.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for D-Ribose Isomers in D₂O

| Isomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-D-pyranose | H-1 | ~4.6 | C-1: ~94 |

| α-D-pyranose | H-1 | ~4.9 | C-1: ~94 |

| β-D-furanose | H-1 | ~5.1 | C-1: ~97 |

| α-D-furanose | H-1 | ~5.2 | C-1: ~98 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.[13]

Computational Chemistry: A Theoretical Lens on Conformation

Computational methods, particularly Density Functional Theory (DFT), provide a powerful complementary approach to experimental studies.[14] These methods allow for the exploration of the potential energy surface of D-ribose, identifying stable conformers and the energy barriers between them.[3] This theoretical insight is invaluable for interpreting experimental data and understanding the factors that govern conformational preferences.

Biological Significance and Implications for Drug Development

The conformational flexibility of D-ribose is not merely a chemical curiosity; it is a critical determinant of its biological function and a key consideration in the design of therapeutic agents.

The Primacy of β-D-Ribofuranose in Nucleic Acids

The exclusive selection of the β-D-ribofuranose isomer in the backbone of RNA is a cornerstone of molecular biology.[5] While the pyranose forms are more stable in free solution, the furanose ring provides the necessary conformational flexibility for RNA to adopt its complex three-dimensional structures, which are essential for its diverse catalytic and regulatory roles. The specific puckering of the furanose ring (e.g., C2'-endo or C3'-endo) profoundly influences the overall helical structure of nucleic acids.[6]

D-Ribose Conformation in Drug Design

The conformational preferences of D-ribose and its derivatives are a critical factor in the design of nucleoside and nucleotide analogs as therapeutic agents, particularly in the development of antiviral and anticancer drugs.[15]

-

Conformational Locking: A common strategy in drug design is to "lock" the ribose moiety of a nucleoside analog into a specific conformation that is favored for binding to a target enzyme, such as a viral polymerase or kinase.[15] This can lead to enhanced potency and selectivity. For example, modifying the ribose ring can constrain its puckering to either the North (C3'-endo) or South (C2'-endo) conformation, which can be crucial for optimal interaction with the active site of the target protein.[16]

-

Case Study: Antiviral Nucleoside Analogs: Many antiviral drugs, such as those used to treat HIV and hepatitis, are nucleoside analogs that mimic natural substrates but contain modifications to the ribose ring. These modifications can alter the sugar's conformation, affecting its recognition by viral enzymes and leading to chain termination during viral replication. For instance, the development of the COVID-19 antiviral drug Molnupiravir involved the synthesis and modification of ribose derivatives.[17][18]

Conclusion

The structure and conformation of this compound in aqueous solution are governed by a delicate and dynamic equilibrium. Understanding this complex interplay of isomers is fundamental to appreciating its central role in biology and for the rational design of new therapeutic agents. The continued application of advanced analytical techniques, particularly NMR spectroscopy, coupled with computational modeling, will undoubtedly continue to provide deeper insights into the fascinating world of this essential sugar.

References

-

Krivdin, L. B. (2022). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 27(15), 4877. [Link]

-

Díaz-Soro, M. I., et al. (2018). Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains. Magnetic Resonance in Chemistry, 56(10), 965-975. [Link]

-

Cañada, F. J., et al. (2022). Conformational and Structural Characterization of Carbohydrates and their Interactions Studied by NMR. Current Medicinal Chemistry, 29(7), 1147-1172. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2019). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega, 4(8), 13345-13352. [Link]

-

Ye, H., et al. (2021). A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective. Food Research International, 143, 110290. [Link]

-

The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active. (2025). bioRxiv. [Link]

-

Azofra, L. M., et al. (2014). Left to right and top to bottom: open-chain, furanose and pyranose... ResearchGate. [Link]

-

Cortés-Guzmán, F., & Hernández-Laguna, A. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid P. accedaCRIS. [Link]

-

Dass, A. V., et al. (2020). Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. Nature Communications, 11(1), 5366. [Link]

-

Dass, A. V., et al. (2020). Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. Nature Communications, 11(1), 5366. [Link]

-

BYJU'S. (n.d.). Mutarotation. [Link]

-

Mechanisms of base-and acid-catalyzed mutarotation reactions. (n.d.). ResearchGate. [Link]

-

What is the best 2D NMR technique that is useful to differentiate the 2' and3'- substituted OH's on ribose sugar? (2015). ResearchGate. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to... (n.d.). ResearchGate. [Link]

-

Change in ¹H‐NMR signal of D‐ribose (5 mM) with and without 1 (2.5 and... (n.d.). ResearchGate. [Link]

-

van der Heden van Noort, G. J., et al. (2022). Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1. ACS Omega, 7(38), 34183-34190. [Link]

-

Li, Y., et al. (2023). Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. Molecules, 28(18), 6543. [Link]

-

(PDF) Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. (2025). ResearchGate. [Link]

-

Tewari, Y. B., & Goldberg, R. N. (1984). An investigation of the equilibria between aqueous ribose, ribulose, and arabinose. Biophysical Chemistry, 20(3), 225-235. [Link]

-

Plazinski, W., & Drach, M. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research, 468, 47-56. [Link]

-

NMR spectra of the ribose protons of Dp at 5_C. (A) Spectrum simulated... (n.d.). ResearchGate. [Link]

-

2D ribose chemical shift correlations in dependence of the sugar... (n.d.). ResearchGate. [Link]

-

PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. (2025). ResearchGate. [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

-

Brady, J. W., & Schmidt, R. K. (1993). The Conformation of a Ribose Derivative in Aqueous Solution: A Neutron Scattering and Molecular Dynamics Study. Journal of the American Chemical Society, 115(25), 11917-11924. [Link]

-

Distant ribose 2′-O-methylation of 23S rRNA helix 69 pre-orders the capreomycin drug binding pocket at the ribosome subunit interface. (2025). bioRxiv. [Link]

-

García-Ramos, J. C., et al. (2020). Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses. Carbohydrate Research, 489, 107964. [Link]

-

Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. (2020). YouTube. [Link]

-

Larralde, R., et al. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158-8160. [Link]

-

Chakraborty, S., et al. (2024). Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. ChemRxiv. [Link]

-

The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. (n.d.). PMC - NIH. [Link]

-

Isbell, H. S., & Pigman, W. W. (1938). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose,and turanose. Journal of Research of the National Bureau of Standards, 20(6), 773. [Link]

-

Lemieux, R. U., et al. (1971). D-erythro-pentose ("2-deoxy- -D-ribose"). Conformations, kinetics, and equilibria. Carbohydrate Research, 20(1), 59-72. [Link]

-

Concise synthesis of antiviral drug, Molnupiravir by direct coupling of fully protected D-Ribose with cytosine. (2025). ResearchGate. [Link]

-

Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

-

Mechanistic insights into the conversion of polyalcohols over Brønsted acid sites. (n.d.). ResearchGate. [Link]

-

Hemiacetals and anomers distribution of D-ribose in aqueous solution. (n.d.). ResearchGate. [Link]

Visualization of Key Concepts

Caption: Equilibrium of D-Ribose in Aqueous Solution.

Caption: NMR Workflow for D-Ribose Conformational Analysis.

Sources

- 1. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Aldehydo-D-ribose Equilibrium with Furanose and Pyranose Forms

Abstract

D-ribose, a fundamental aldopentose, is central to numerous biochemical processes, most notably as a core component of ribonucleic acid (RNA) and adenosine triphosphate (ATP).[1][2] In aqueous solutions, D-ribose does not exist as a single structure but as a dynamic equilibrium of five distinct isomers: the open-chain aldehydo form and four cyclic hemiacetal forms—α- and β-D-ribofuranose (five-membered rings) and α- and β-D-ribopyranose (six-membered rings).[1][3][4] This technical guide provides a comprehensive exploration of this equilibrium, detailing the structural characteristics of each isomer, the thermodynamic and kinetic principles governing their interconversion (mutarotation), and the advanced analytical techniques employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of ribose chemistry for applications in biochemistry, molecular biology, and medicinal chemistry.

Introduction: The Biological Primacy of D-Ribose and its Structural Plasticity

D-ribose is an aldopentose monosaccharide with the chemical formula C₅H₁₀O₅.[1][3] Its biological significance is paramount, forming the backbone of RNA and serving as a key constituent of ATP, the primary energy currency of the cell.[1][2] The reactivity and function of ribose are intrinsically linked to its structural versatility. In aqueous environments, the open-chain aldehydo form of D-ribose undergoes intramolecular cyclization to form more stable five-membered (furanose) and six-membered (pyranose) hemiacetal rings.[1][4][5][6] This process, known as mutarotation, results in a complex equilibrium mixture of isomers, each with distinct conformational properties.[7][8] Understanding the factors that govern the distribution of these isomers is critical for comprehending the behavior of ribose in biological systems and for the rational design of ribose-containing therapeutics.

The cyclization occurs via a nucleophilic attack of a hydroxyl group on the aldehyde carbonyl carbon (C1).[1] Attack by the C4 hydroxyl group leads to the formation of a furanose ring, while attack by the C5 hydroxyl group results in a pyranose ring.[1][5] For each ring size, two anomers, designated α and β, are possible, differing in the stereochemical orientation of the hydroxyl group at the newly formed chiral center, the anomeric carbon (C1).[1][6]

The Isomeric Landscape of D-Ribose in Aqueous Solution

The equilibrium distribution of D-ribose isomers in an aqueous solution is a finely balanced interplay of thermodynamic stabilities. At room temperature, the pyranose forms are predominant, accounting for approximately 76-80% of the mixture.[1][9] The furanose forms constitute about 24%, while the open-chain aldehydo form is present in a very small amount, typically around 0.1% or less.[1][10]

Structural Depictions of D-Ribose Isomers

The five primary forms of D-ribose in equilibrium are:

-

Aldehydo-D-ribose (Open-Chain Form): Characterized by a free aldehyde group at C1.[1][3]

-

α-D-Ribofuranose: A five-membered ring where the anomeric hydroxyl group at C1 is on the opposite side of the ring from the CH₂OH group at C4.

-

β-D-Ribofuranose: A five-membered ring where the anomeric hydroxyl group at C1 is on the same side of the ring as the CH₂OH group at C4.

-

α-D-Ribopyranose: A six-membered ring where the anomeric hydroxyl group at C1 is in an axial position (downwards in a standard Haworth projection).[1]

-

β-D-Ribopyranose: A six-membered ring where the anomeric hydroxyl group at C1 is in an equatorial position (upwards in a standard Haworth projection).[1]

The following diagram illustrates the equilibrium between these forms.

Caption: Equilibrium of D-Ribose Isomers in Solution.

Quantitative Distribution at Equilibrium

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in quantifying the relative populations of D-ribose isomers at equilibrium in aqueous solution.[11] The approximate distribution at room temperature is as follows:

| Isomer | Ring Size | Anomer | Percentage at Equilibrium |

| β-D-Ribopyranose | Pyranose (6-membered) | β | ~59% |

| α-D-Ribopyranose | Pyranose (6-membered) | α | ~20% |

| β-D-Ribofuranose | Furanose (5-membered) | β | ~13% |

| α-D-Ribofuranose | Furanose (5-membered) | α | ~7% |

| This compound | Open-Chain | N/A | ~0.1% |

| Data compiled from various sources.[1] |

Thermodynamics and Kinetics of Mutarotation

The interconversion between the anomers and the open-chain form is a dynamic process known as mutarotation.[7][8] This process can be observed as a change in the optical rotation of a freshly prepared solution of a pure anomer until it reaches a constant value at equilibrium.[8]

Mechanism of Mutarotation

Mutarotation proceeds through the open-chain aldehydo form as an intermediate.[7] The mechanism involves the following key steps:

-

Ring Opening: The cyclic hemiacetal opens to form the this compound. This step is typically the rate-limiting step and can be catalyzed by both acids and bases.

-

Conformational Change: The open-chain form can undergo conformational changes around its single bonds.

-

Ring Closure: The aldehyde group then reacts with either the C4 or C5 hydroxyl group to reform a cyclic hemiacetal. This can result in the formation of either the α or β anomer of the furanose or pyranose ring.

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the energy barriers of these interconversions, suggesting that pyranose-furanose interconversion may also occur without the intermediacy of the open-chain form under certain conditions.[12]

Factors Influencing the Equilibrium

The position of the equilibrium is sensitive to several environmental factors:

-

Solvent: The polarity and hydrogen-bonding capacity of the solvent can influence the relative stabilities of the different isomers.

-

Temperature: Increasing the temperature can alter the equilibrium distribution. Studies have shown that higher temperatures can lead to an increase in the proportion of the higher-energy furanose and open-chain forms.[13]

-

pH: Both acidic and basic conditions can catalyze the mutarotation process.[12] Extreme pH values can also lead to degradation of the sugar.

Advanced Analytical Methodologies for Characterizing the Equilibrium

A variety of sophisticated analytical techniques are employed to study the complex equilibrium of D-ribose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the qualitative and quantitative analysis of carbohydrate anomers in solution.[11][14] Both ¹H and ¹³C NMR provide distinct signals for each of the five isomers, allowing for their unambiguous identification and quantification.

-

¹H NMR: The anomeric protons (H1) of the cyclic forms resonate in a relatively downfield region of the spectrum (typically 4.5-5.6 ppm) and exhibit characteristic chemical shifts and coupling constants (J-values) that allow for the differentiation of α and β anomers and pyranose and furanose rings.[15]

-

¹³C NMR: The anomeric carbons (C1) also show distinct chemical shifts (typically 90-100 ppm), which are sensitive to the ring size and anomeric configuration.[15]

Experimental Protocol: ¹H NMR Analysis of D-Ribose Equilibrium

The following protocol outlines the steps for preparing a sample of D-ribose and acquiring a ¹H NMR spectrum to observe the equilibrium mixture.

Materials:

-

D-Ribose (high purity)

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

NMR spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of D-ribose.

-

Dissolve the D-ribose in 0.6 mL of D₂O directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently vortex to ensure complete dissolution.

-

-

NMR Acquisition:

-

Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that the mutarotation has reached equilibrium.

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to obtain optimal resolution.

-

Acquire a one-dimensional ¹H NMR spectrum with water suppression. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-64 scans.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the anomeric protons of the α- and β-pyranose and furanose forms.

-

Integrate the anomeric proton signals to determine the relative percentage of each isomer.

-

Caption: Workflow for NMR Analysis of D-Ribose Equilibrium.

Other Analytical Techniques

While NMR is the gold standard, other techniques can provide valuable information:

-

Mass Spectrometry (MS): Techniques like ion mobility-mass spectrometry can separate and identify carbohydrate isomers in the gas phase.[16]

-

Vibrational Spectroscopy (IR and Raman): These methods, particularly when combined with chiroptical techniques like Vibrational Circular Dichroism (VCD), can provide information about the conformational preferences of ribose in different phases.

Implications for Drug Development and Biological Research

The equilibrium of D-ribose has profound implications in several scientific domains:

-

Nucleoside Analogs: In the development of antiviral and anticancer drugs that are nucleoside analogs, the conformational preferences of the ribose or modified ribose moiety can significantly impact their binding to target enzymes and their overall efficacy.

-

RNA Structure and Function: The inherent flexibility of the ribofuranose ring, a key component of RNA, is crucial for the diverse structures and catalytic functions of RNA molecules.[1]

-

Prebiotic Chemistry: Understanding the stability and interconversion of ribose isomers is central to theories about the origin of life and the emergence of RNA as a primordial genetic material.[13]

Conclusion

The equilibrium between the aldehydo, furanose, and pyranose forms of D-ribose is a classic yet fundamentally important concept in carbohydrate chemistry. The predominance of the pyranose forms in solution, coupled with the biological selection of the furanose form in nucleic acids, highlights the subtle energetic differences that drive molecular recognition and function in biological systems. A thorough understanding of this dynamic equilibrium, facilitated by powerful analytical techniques such as NMR spectroscopy, is indispensable for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. This guide has provided a detailed overview of the structural, thermodynamic, and analytical aspects of D-ribose equilibrium, offering a solid foundation for further research and application.

References

-

Ribose - Wikipedia. [Link]

-

Carbohydrates in the gas phase: Conformational preference of D-ribose and 2-deoxy-D-ribose - ResearchGate. [Link]

-

The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC - NIH. [Link]

-

Ribose | Structure, Properties, Synthesis, Facts & Summary - A Level Biology. [Link]

-

Pyranose and furanose form of D-ribose - YouTube. [Link]

-

Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC. [Link]

-

Hemiacetals and anomers distribution of D-ribose in aqueous solution. - ResearchGate. [Link]

-

Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed. [Link]

-

Ribose - Chemistry LibreTexts. [Link]

-

Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars - Master Organic Chemistry. [Link]

-

Identification of carbohydrate anomers using ion mobility-mass spectrometry - PubMed. [Link]

-

Conformational preference and chiroptical response of carbohydrates D-ribose and 2-deoxy-D-ribose in aqueous and solid phases - PubMed. [Link]

-

Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. [Link]

-

Mutarotation: Definition, Mechanism, and Examples - Conduct Science. [Link]

-

Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy - MDPI. [Link]

-

Mutarotation of glucose and other sugars - Master Organic Chemistry. [Link]

-

D-Ribose pyranase - Wikipedia. [Link]

-

Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed. [Link]

-

A 13C NMR study of poly(adenosine diphosphate ribose) and its monomers: evidence of alpha-(1'' leads to 2') ribofuranosy1 ribofuranoside risidue - PMC - NIH. [Link]

-

Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid P - accedaCRIS. [Link]

-

A 139 La NMR study of the interactions between the La(III) cation and D-ribose in aqueous solution - Canadian Science Publishing. [Link]

-

Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside - ACS Publications. [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. [Link]

-

Thermodynamic Study on Isomerization Equilibria between Aldohexoses and Ketohexoses: Evaluation of Gibbs Energy and Enthalpy of Formation for Hexoses and Their Tautomers | Request PDF - ResearchGate. [Link]

-

Understanding D-Ribose and Mitochondrial Function - PMC - NIH. [Link]

-

Ribose | Description, Forms, Function, & Uses - Britannica. [Link]

-

Determination of ribose and phosphorus contents in Haemophilus influenzae type b capsular polysaccharide by a quantitative NMR m - Chinese Journal of Natural Medicines. [Link]

-

Mutarotation - YouTube. [Link]

-

Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Publishing. [Link]

-

Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study | Nucleic Acids Research | Oxford Academic. [Link]

-

Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates - YouTube. [Link]

-

Deprotonated Carbohydrate Anion Fragmentation Chemistry: Structural Evidence from Tandem Mass Spectrometry, Infra-Red Spectrosco. [Link]

Sources

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alevelbiology.co.uk [alevelbiology.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. conductscience.com [conductscience.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cigs.unimo.it [cigs.unimo.it]

- 12. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Identification of carbohydrate anomers using ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of Aldehydo-D-ribose identification

An In-depth Technical Guide to the Discovery and Identification of Aldehydo-D-Ribose

Abstract

D-Ribose, a pentose monosaccharide, is a cornerstone of life, forming the structural backbone of ribonucleic acid (RNA) and serving as a critical component of adenosine triphosphate (ATP), the universal energy currency of the cell.[1][2][3] Despite its ubiquitous representation in biochemical diagrams as a linear aldehyde, its actual state in aqueous solution is an intricate dynamic equilibrium, heavily favoring cyclic furanose and pyranose structures. The open-chain this compound, while constituting a minute fraction of the equilibrium, is the chemical entity responsible for its reducing properties and has been the subject of a fascinating history of discovery and characterization. This guide provides a comprehensive technical overview of the key milestones, from its initial synthesis to its identification as a natural product and the classical and modern methods used to confirm the transient, yet functionally critical, aldehyde group.

The Dawn of Pentose Chemistry: Emil Fischer's Foundational Synthesis

The story of ribose begins not in biology, but in the crucible of synthetic organic chemistry. The late 19th century was a golden age for carbohydrate chemistry, largely dominated by the pioneering work of the German chemist Emil Fischer . In 1891, Fischer and his colleague Oscar Piloty achieved the first synthesis of a ribose sugar.[4] However, this was the unnatural enantiomer, L-ribose.[4]

Fischer's work was monumental; he elucidated the structures of numerous sugars and developed the Kiliani-Fischer synthesis , a chain-elongation process that allows for the systematic building of larger monosaccharides from smaller ones.[5][6] This method was instrumental in establishing the stereochemical relationships between different aldoses.[6] While Fischer was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine synthesis, the biological significance of the ribose structure he had created remained unknown.[1][7]

From Synthetic Curiosity to Biological Keystone: Phoebus Levene's Discovery of Natural D-Ribose

The transition of ribose from a laboratory curiosity to a molecule of immense biological importance is credited to the Russian-American biochemist Phoebus Levene . Working at the Rockefeller Institute for Medical Research, Levene dedicated a significant portion of his career to unraveling the structure of nucleic acids.

In 1909, Levene and Walter Jacobs made a landmark discovery: they identified D-ribose as a natural product and an essential component of yeast nucleic acid (what we now know as RNA).[4][8][9][10] This was a pivotal moment, as it established a concrete chemical identity for the carbohydrate component of this class of biomolecules. Levene's meticulous work continued, and in 1929, he successfully identified the sugar in thymus nucleic acid as a related but distinct entity: 2-deoxyribose.[8][11][12] This discovery provided the fundamental chemical distinction between RNA and DNA.[13] Levene also introduced the essential nomenclature that we use to this day, defining a "nucleoside" as the combination of a base and a sugar, and a "nucleotide" as a nucleoside linked to a phosphate group.[9]

The Aldehyde Paradox: A Fleeting Existence in a Cyclic World

A central challenge in the study of ribose is the identification of its aldehyde group. While its classification as an "aldopentose" implies a linear structure with a terminal aldehyde, this form is a minor species in solution.[14] Like most monosaccharides, ribose undergoes a spontaneous intramolecular cyclization to form more stable five-membered (furanose) or six-membered (pyranose) rings.[15]

This process, known as mutarotation , results in a dynamic equilibrium between four main cyclic isomers (anomers) and the open-chain aldehydo form.[16][17]

Data Presentation: Equilibrium Composition of D-Ribose in Water

The relative abundance of D-ribose forms in an aqueous solution demonstrates the predominance of the cyclic structures.

| Form of D-Ribose | Ring Structure | Relative Abundance (%) |

| β-D-ribopyranose | 6-membered ring | 59% |

| α-D-ribopyranose | 6-membered ring | 20% |

| β-D-ribofuranose | 5-membered ring | 13% |

| α-D-ribofuranose | 5-membered ring | 7% |

| Open-chain (aldehydo) | Linear | ~0.1% |

| Data sourced from Wikipedia, referencing established chemical literature.[4] |

Visualization: D-Ribose Equilibrium in Solution

The following diagram illustrates the interconversion between the major forms of D-ribose.

Fehling's and Benedict's Tests: The Red Precipitate

Fehling's test and the closely related Benedict's test are also used to detect reducing sugars. [18]Both tests rely on the reduction of copper(II) ions (Cu²⁺) in an alkaline solution to copper(I) ions (Cu⁺), which then precipitate as a brick-red solid, copper(I) oxide (Cu₂O). [19][20][21]Benedict's solution, which uses citrate instead of tartrate as the complexing agent, is more stable and commonly used, especially for estimating the concentration of glucose in urine. [22][23][24][25]

-

Sample Preparation: Place ~1 mL of the D-ribose sample into a clean test tube.

-

Reagent Addition: Add ~2 mL of Benedict's reagent (a blue solution of copper(II) sulfate, sodium carbonate, and sodium citrate) to the test tube. [23]3. Heating: Heat the mixture in a boiling water bath for 3-5 minutes. [23]4. Observation: A positive test is indicated by a color change from blue to green, yellow, orange, and finally to a brick-red precipitate, depending on the concentration of the reducing sugar. [24][25]

Sources

- 1. codeage.com [codeage.com]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]

- 4. Ribose - Wikipedia [en.wikipedia.org]

- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 9. medium.com [medium.com]

- 10. oxfordreference.com [oxfordreference.com]

- 11. Deoxyribose - Wikipedia [en.wikipedia.org]

- 12. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 13. sutori.com [sutori.com]

- 14. alevelbiology.co.uk [alevelbiology.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. biochemden.com [biochemden.com]

- 17. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. studymind.co.uk [studymind.co.uk]

- 19. Fehling’s solution: Preparation, Tests and Application [allen.in]

- 20. youtube.com [youtube.com]

- 21. mlsu.ac.in [mlsu.ac.in]

- 22. microbenotes.com [microbenotes.com]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. microbenotes.com [microbenotes.com]

- 25. studymind.co.uk [studymind.co.uk]

natural sources and endogenous synthesis of Aldehydo-D-ribose

An In-depth Technical Guide to the Natural Sources and Endogenous Synthesis of Aldehydo-D-ribose

Abstract

D-ribose, a five-carbon aldopentose sugar, is a fundamental biological molecule, forming the structural backbone of nucleic acids (RNA and DNA) and serving as a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][3] While often depicted in its cyclic furanose form, D-ribose exists in equilibrium with its open-chain aldehydo form, which is crucial for certain biological reactions. This guide provides a comprehensive technical overview of the endogenous synthesis of D-ribose via primary metabolic and salvage pathways, explores its natural dietary sources, and details methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of D-ribose metabolism and its implications in health and disease.

Endogenous Synthesis of D-Ribose

The human body synthesizes D-ribose to meet its metabolic demands, primarily for nucleotide and energy production.[2][4] This synthesis is not reliant on dietary intake. The two principal routes for its formation are the Pentose Phosphate Pathway (PPP) and nucleotide salvage pathways.

The Pentose Phosphate Pathway (PPP): The Primary De Novo Route

The Pentose Phosphate Pathway (also known as the phosphogluconate pathway or hexose monophosphate shunt) is a fundamental metabolic pathway that runs parallel to glycolysis.[5][6] Its primary role is anabolic, generating essential precursors for nucleotide synthesis and reducing equivalents for biosynthetic reactions.[5] Endogenous D-ribose is synthesized as Ribose-5-Phosphate (R5P) within this pathway, primarily from glucose.[7][8]

The PPP is divided into two distinct phases:

-

1.1.1 Oxidative Phase: This phase is irreversible and its primary output is NADPH, a key cellular reductant, from the oxidation of glucose-6-phosphate (G6P).[6] The committed and rate-limiting step is catalyzed by glucose-6-phosphate dehydrogenase (G6PDH).[7][9] The oxidative phase yields two molecules of NADPH and one molecule of ribulose-5-phosphate per molecule of glucose-6-phosphate.[6]

-

1.1.2 Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[6] The ribulose-5-phosphate generated in the oxidative phase can be isomerized to Ribose-5-Phosphate (R5P) by the enzyme ribose-5-phosphate isomerase.[10] This R5P is the direct precursor for nucleotide synthesis.[10] Alternatively, if the cell's primary need is for NADPH rather than R5P, the non-oxidative phase enzymes can convert R5P back into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[10][11]

The activity of the PPP and the fate of its intermediates are tightly regulated based on the metabolic needs of the cell for NADPH, R5P, and ATP.[10]

Nucleotide Salvage Pathways

In addition to de novo synthesis, cells can recycle ribose from the degradation of existing nucleic acids (RNA and DNA) and nucleotides.[12] This is an energy-conserving mechanism. During cellular turnover or starvation, RNA and DNA are broken down into their constituent nucleosides (e.g., adenosine, guanosine, uridine).[13][14]

Specific enzymes then cleave these nucleosides to release the free base and a ribose phosphate derivative.[13]

-

Purine nucleoside phosphorylase converts purine nucleosides (in-osine, guanosine) into ribose-1-phosphate and the corresponding base.[13][14]

-

Pyrimidine nucleoside hydrolase (in some organisms like yeast) or phosphorylase can act on pyrimidine nucleosides (uridine, cytidine) to release free ribose or ribose-1-phosphate.[12][13]

The resulting ribose-1-phosphate and free ribose can be phosphorylated by phosphopentomutase and ribokinase, respectively, to yield ribose-5-phosphate, which can then re-enter the metabolic pool for nucleotide synthesis or be channeled into the non-oxidative PPP.[13][15]

Natural Sources of D-Ribose

While endogenously synthesized, D-ribose is also naturally present in small amounts in various foods.[4] It is a component of all living cells, plant and animal.[2] Dietary intake is not considered essential but can contribute to the body's ribose pool.

| Food Category | Specific Examples |

| Meats & Poultry | Grass-fed beef, Chicken[4][16] |

| Fish & Seafood | Anchovies, Herring, Sardines, Salmon, Clams[4][17] |

| Dairy & Eggs | Milk, Yogurt, Swiss cheese, Eggs[4][17][18] |

| Vegetables | Mushrooms[17][18] |

| Grains & Legumes | Oats, Quinoa[17][18] |

| Nuts | Almonds[17][18] |

It is important to note that the concentration of free D-ribose in these foods is generally low. The majority is incorporated into cellular structures like RNA.

Methodologies for Detection and Quantification

Accurate quantification of D-ribose in biological matrices (e.g., plasma, tissue extracts) and other samples is critical for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant analytical techniques employed.

Experimental Protocol: D-Ribose Quantification by HPLC with Refractive Index Detection (HPLC-RI)

This protocol outlines a generalized method for quantifying D-ribose. Specific parameters must be optimized for the matrix and instrumentation used.

3.1.1 Principle: The method separates sugars in a sample using a specialized HPLC column. The concentration of the eluted sugar is measured by a Refractive Index (RI) detector, which senses changes in the refractive index of the mobile phase as the analyte passes through.[19][20]

3.1.2 Materials and Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Refractive Index (RI) Detector

-

Sugar-specific HPLC column (e.g., Shodex SUGAR KS-801, Sugar Pak I)[19][20]

-

Mobile Phase: HPLC-grade water

-

D-Ribose standard (≥99% purity)

-

Sample preparation reagents (e.g., perchloric acid for deproteinization, potassium carbonate for neutralization)

3.1.3 Standard Preparation:

-

Prepare a stock solution of D-ribose (e.g., 10 mg/mL) in the mobile phase.

-

Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).

-

Filter all standards through a 0.22 µm syringe filter before injection.

3.1.4 Sample Preparation (e.g., from Tissue):

-

Homogenize a known weight of tissue in ice-cold 0.6 M perchloric acid.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding a calculated amount of potassium carbonate, vortex, and incubate on ice for 15 minutes.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.5 Chromatographic Conditions (Example):

-

Column: Shodex SUGAR KS-801[19]

-

Mobile Phase: H₂O[19]

-

Flow Rate: 1.0 mL/min[19]

-

Column Temperature: 80°C[19]

-

Detector Temperature: 40°C[19]

-

Injection Volume: 10-20 µL

3.1.6 Data Analysis:

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared samples.

-

Identify the D-ribose peak in the sample chromatograms based on the retention time of the standard.

-

Quantify the amount of D-ribose in the sample by interpolating its peak area from the standard curve.

Advanced Technique: LC-MS

For higher sensitivity and specificity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[21] This method separates components via HPLC and then detects them based on their mass-to-charge ratio. LC-MS can distinguish D-ribose from other co-eluting sugars and provides lower detection limits, making it ideal for trace analysis.[21]

Implications for Research and Drug Development

A thorough understanding of D-ribose synthesis and availability is paramount for several research areas:

-

Metabolic Diseases: Dysregulation of the PPP is implicated in various conditions. The high reactivity of this compound means it has a significant capacity for non-enzymatic glycation, forming Advanced Glycation End-products (AGEs), which are linked to complications in diabetes and aging.[22][23]

-

Cardiology and Bioenergetics: Supplemental D-ribose has been investigated for its potential to improve cellular bioenergetics in conditions of mitochondrial dysfunction, such as heart failure.[1][9][24] By bypassing the rate-limiting G6PDH step of the PPP, supplemental ribose may accelerate the replenishment of depleted ATP pools.[7][9][25]

-

Drug Development: The enzymes in the PPP and nucleotide salvage pathways represent potential targets for therapeutic intervention in cancer and other proliferative diseases where nucleotide demand is high.[6] Furthermore, understanding ribose salvage pathways is crucial for the development of nucleoside analog drugs.[15]

Conclusion

This compound, while a minor species in the equilibrium of ribose forms, is the reactive intermediate central to a vast network of metabolic processes. Its primary endogenous source is the Pentose Phosphate Pathway, a sophisticated metabolic hub that balances the cellular need for reducing power and biosynthetic precursors. Complemented by efficient nucleotide salvage systems, the cell maintains a steady supply of this critical sugar. While available in the diet, natural sources contribute minimally to the overall pool. The continued development of precise analytical methods to measure D-ribose will further elucidate its role in human health and provide new avenues for therapeutic innovation.

References

- Mahoney, D. E., Hiebert, J., Thimmesch, A. R., & Pierce, J. D. (2018). Understanding D-Ribose and Mitochondrial Function. Advanced Practice in Acute and Critical Care, 29(2), 159-168.

- WebMD. (n.d.). Ribose: Uses and Risks. WebMD.

- Healthline. (2023, July 12). 5 Emerging Benefits of D-Ribose. Healthline.

- Axe, J. (2024, October 1). Ribose: What You Need to Know About This Energy-Boosting Heart Supporter. Dr. Axe.

- Verywell Health. (2025, November 9). Ribose: A Simple Sugar Vital for Energy Production. Verywell Health.

- iHerb. (2025, October 8). D-Ribose: Uses, Benefits, Side Effects, + More. Wellness Hub - iHerb.

- ResearchGate. (n.d.). Supplemental D-ribose bypasses the upper part of the pentose pathway...

- Examine.com. (n.d.). D-Ribose benefits, dosage, and side effects. Examine.com.

- SC Nutra. (n.d.). What is D-ribose? Uses, Benefits, Studies and Side Effects. SC Nutra.

- Sepe, G., Di Pardo, A., & Castaldo, S. (2022). Ribose Intake as Food Integrator: Is It a Really Convenient Practice?. Molecules, 27(23), 8443.

- Wikipedia. (n.d.). Ribose. Wikipedia.

- Smith, M. (2018, October 9). These Essential Nutrients Will Help You Get Your Energy Back. Melissa Smith.

- Wikipedia. (n.d.).

- MDPI. (2022, November 29). Ribose Intake as Food Integrator: Is It a Really Convenient Practice?. MDPI.

- Codeage. (2023, May 12). D-ribose: The Sweet Molecule with a Pivotal Biological Role. Codeage.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). The intracellular metabolism of endogenous and exogenous D-ribose...

- Linder, M. C. (2013). Nucleotide degradation and ribose salvage in yeast. Molecular Systems Biology, 9, 675.

- Segal, S., & Foley, J. (1958). THE METABOLISM OF D-RIBOSE IN MAN.

- Google Patents. (n.d.). CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate.

- Shodex HPLC Columns. (n.d.). Analysis of Ribose According to USP-NF Method (KS-801). Shodex HPLC Columns.

- Wikipedia. (n.d.). Nucleotide salvage. Wikipedia.

- Khan Academy. (n.d.).

- Shecterle, L. M., Terry, K. R., & St Cyr, J. A. (2019). Mitochondrial bioenergetics and D-ribose in HFpEF: a brief narrative review.

- MDPI. (2023, September 7). Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. MDPI.

- Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M. C., Campbell, K., Cheung, E., ... & Keller, M. A. (2015). The pentose phosphate pathway in health and disease. Science Signaling, 8(372), re5.

- ResearchGate. (2025, December 6). Nucleotide degradation and ribose salvage in yeast.

- ResearchGate. (2025, August 6). High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid.

- Camici, M., Tozzi, M. G., & Allegrini, S. (2007). Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(10), 1472-1478.

- Microbe Notes. (2023, October 18).

- Wei, Y., Chen, L., Chen, J., & Ge, Q. (2024). D-ribose metabolic disorder and diabetes mellitus. Cellular and Molecular Life Sciences, 81(1), 32.

Sources

- 1. 5 Emerging Benefits of D-Ribose [healthline.com]

- 2. sweetcures.co.uk [sweetcures.co.uk]

- 3. codeage.com [codeage.com]

- 4. draxe.com [draxe.com]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribose - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 13. Nucleotide degradation and ribose salvage in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. melissasmith.pro [melissasmith.pro]

- 17. D-Ribose: Uses, Benefits, Side Effects, + More | Wellness Hub [hk.iherb.com]

- 18. Ribose: A Simple Sugar Vital for Energy Production [verywellhealth.com]

- 19. shodex.com [shodex.com]

- 20. researchgate.net [researchgate.net]

- 21. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]

- 22. Ribose Intake as Food Integrator: Is It a Really Convenient Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mitochondrial bioenergetics and D-ribose in HFpEF: a brief narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Aldehydo-D-ribose in the context of prebiotic chemistry and the origin of life

An In-Depth Technical Guide to Aldehydo-D-Ribose in the Context of Prebiotic Chemistry and the Origin of Life

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of life from a prebiotic chemical world remains one of the most profound questions in science. Central to many origin-of-life scenarios is the "RNA World" hypothesis, which posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule. This hypothesis places immense importance on the prebiotic availability of its constituent building blocks, including the five-carbon sugar, this compound. This technical guide provides a comprehensive examination of the role of this compound in prebiotic chemistry. We will delve into the proposed synthetic pathways, with a primary focus on the formose reaction, and critically evaluate the significant challenges associated with its low yields, lack of selectivity, and inherent instability. Furthermore, we will explore potential solutions to these problems, such as mineral-mediated stabilization and catalysis, and discuss the critical issue of enantioselectivity. This guide will also briefly touch upon the hurdles of nucleoside formation and polymerization, and consider alternative nucleic acids that may have preceded RNA. Detailed experimental protocols and data visualizations are provided to offer both theoretical understanding and practical insights for researchers in the field.

The Centrality of this compound in the RNA World Hypothesis

The RNA World hypothesis suggests a stage in the early history of life where RNA molecules were responsible for both storing genetic information and catalyzing chemical reactions.[1][2] This dual functionality provides a plausible bridge between a non-living chemical world and the DNA-protein world of modern biology. The chemical structure of RNA, a polymer of ribonucleotides, features a backbone of repeating ribose and phosphate units. Therefore, a robust and plausible prebiotic synthesis of D-ribose is a cornerstone of this hypothesis.[3][4] The unique stereochemistry of β-D-ribose is thought to be crucial for the formation of a flexible RNA chain, allowing for the complex folding required for catalytic activity.[5][6]

However, the prebiotic availability of ribose is a subject of intense debate and a major challenge to the RNA World hypothesis.[7][8] This guide will dissect the chemical intricacies of this challenge, starting with the most widely studied prebiotic synthesis of sugars.

Prebiotic Synthesis of this compound: The Formose Reaction

The formose reaction, first discovered by Aleksandr Butlerov in 1861, is the most cited prebiotic pathway for the synthesis of sugars from formaldehyde, a simple organic molecule believed to be present on the early Earth.[9] The reaction is an autocatalytic process that involves a series of aldol additions and isomerizations to produce a complex mixture of carbohydrates.[5][10]

Mechanism of the Formose Reaction

The reaction is initiated by the dimerization of formaldehyde (CH₂O) to form glycolaldehyde. This is followed by a cascade of reactions, including aldol condensations and isomerizations, that lead to the formation of trioses, tetroses, pentoses, and hexoses.[5][9][10] Ribose is one of the many pentoses formed in this process.

Caption: A simplified schematic of the formose reaction pathway.

Challenges of the Formose Reaction

Despite its potential as a source of prebiotic sugars, the formose reaction presents several significant problems in the context of the origin of life:

-

Low Yield and Lack of Selectivity: The reaction produces a complex and largely intractable mixture of sugars, with ribose constituting only a minor fraction (often less than 1%) of the total products.[7] Recent studies have questioned the ability of the formose reaction to produce linear sugars like ribose under prebiotic conditions, suggesting it predominantly forms branched sugars.[11]

-

Instability of Products: The alkaline conditions often used to promote the formose reaction also lead to the rapid degradation of the sugar products, including ribose.[7][12]

-

Interference from Other Prebiotic Molecules: Nitrogenous compounds, which are necessary for the synthesis of nucleobases, can interfere with the formose reaction by reacting with formaldehyde and the sugar intermediates.[7]

-

Lack of Enantioselectivity: The formose reaction produces a racemic mixture of D- and L-sugars.[5] This is a major hurdle, as biological systems almost exclusively use D-ribose.

The Instability of Ribose: A Critical Obstacle

Even if a selective synthesis of ribose were possible, its inherent instability in aqueous environments poses a significant challenge.[12][13] Ribose has a short half-life, particularly at neutral or alkaline pH and elevated temperatures, conditions that may have been prevalent on the early Earth.[12][13]

| Condition | Half-life of Ribose | Reference |

| pH 7.0, 100°C | 73 minutes | [12] |

| pH 7.0, 0°C | 44 years | [12] |

| pH 4.0, 100°C | ~10 hours | [12] |

| pH 8.0, 100°C | ~30 minutes | [12] |

Table 1: Half-life of Ribose under Various Conditions.

This inherent instability makes it difficult to envision how ribose could have accumulated to sufficient concentrations to participate in the formation of the first RNA molecules.[12][13]

Mineral-Mediated Stabilization and Catalysis

The interaction of organic molecules with minerals on the early Earth could have played a crucial role in their synthesis, concentration, and stability.

Stabilization by Borate Minerals

A significant breakthrough in addressing the instability of ribose came with the discovery that borate minerals can selectively stabilize it.[9][14][15] Borate forms stable complexes with the cis-diols of the furanose form of ribose, protecting it from degradation and isomerization.[14][16] This selective stabilization of ribose over other aldopentoses could have provided a mechanism for its accumulation in specific geological environments, such as evaporitic basins rich in borate minerals.[14] Clay minerals like kaolinite have also been shown to assist borate in stabilizing ribose.[17]

Caption: A diagram illustrating the complexation of borate with the cis-diols of ribose.

Enantioselective Synthesis Catalyzed by Minerals

The origin of biological homochirality is a fundamental unsolved problem. Recent research has shown that certain minerals may have played a role in the enantioselective synthesis of D-ribose. For instance, wollastonite, a common silicate mineral, has been demonstrated to catalyze the formose reaction with a significant enantiomeric excess of D-ribose.[18][19] This selectivity is attributed to the specific adsorption of D-glyceraldehyde, a key intermediate, onto the chiral surfaces of the mineral.[18][19]

From Ribose to RNA: Further Challenges

The prebiotic synthesis and accumulation of D-ribose are only the first steps towards the formation of RNA. Several other significant hurdles remain, including:

-

Nucleoside Formation: The formation of a stable N-glycosidic bond between ribose and a nucleobase under plausible prebiotic conditions is a difficult chemical transformation.

-

Phosphorylation: The phosphorylation of nucleosides to form nucleotides is another challenging step, requiring a suitable prebiotic phosphorylating agent.

-

Polymerization: The polymerization of nucleotides into long RNA chains capable of information storage and catalysis is a complex process that likely required specific environmental conditions, such as wet-dry cycles.

Alternative Scenarios and Precursors

The difficulties associated with the prebiotic synthesis and stability of ribose have led to the proposal of alternative scenarios for the origin of genetic material.

Alternative Nucleic Acids (XNAs)

It is possible that RNA was preceded by a simpler genetic polymer with a more readily synthesized and stable backbone.[8][20] A number of "xeno nucleic acids" (XNAs) with alternative sugar backbones have been synthesized in the laboratory and have been shown to be capable of storing and transmitting genetic information.[21] Some of these, such as threose nucleic acid (TNA) and peptide nucleic acid (PNA), are considered plausible prebiotic alternatives to RNA.[22][23]

Prebiotic Synthesis of 2-Deoxy-D-Ribose

Interestingly, plausible prebiotic syntheses of 2-deoxy-D-ribose, the sugar component of DNA, have also been proposed.[24][25][26] This raises the possibility that DNA and RNA may have co-existed from a very early stage, or that a mixed RNA/DNA world preceded the modern DNA-protein world.[27]

Experimental Protocols

Protocol for the Formose Reaction

This protocol is a representative example of a laboratory-based formose reaction.

Materials:

-

Formaldehyde (37% solution in water)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

pH meter

-

High-performance liquid chromatography (HPLC) system with a suitable column for sugar analysis

Procedure:

-

Prepare a 0.5 M solution of formaldehyde in a round-bottom flask.

-

Add calcium hydroxide to the formaldehyde solution to act as a catalyst. The concentration of Ca(OH)₂ can be varied to study its effect on the reaction. A typical starting concentration is 0.05 M.

-

Attach a condenser to the flask and heat the mixture to a constant temperature (e.g., 60°C) with continuous stirring.

-

Monitor the pH of the reaction mixture periodically. The pH will initially be alkaline and will decrease as the reaction proceeds due to the formation of acidic byproducts.

-

Take aliquots of the reaction mixture at different time points (e.g., 1, 2, 4, 8, 24 hours).

-

Quench the reaction in the aliquots by adding a small amount of acid (e.g., HCl) to neutralize the Ca(OH)₂.

-

Analyze the composition of the aliquots using HPLC to identify and quantify the different sugars produced, including ribose.

Protocol for Ribose Stabilization by Borate

This protocol demonstrates the stabilizing effect of borate on ribose.

Materials:

-

D-Ribose

-

Boric acid (H₃BO₃)

-

Sodium hydroxide (NaOH) to adjust pH

-

Deionized water

-

Buffer solutions (e.g., phosphate buffer for pH 7)

-

Heating block or water bath

-

HPLC system for ribose quantification

Procedure:

-

Prepare a stock solution of D-ribose (e.g., 10 mM) in deionized water.

-

Prepare a series of solutions containing a fixed concentration of D-ribose (e.g., 1 mM) and varying concentrations of borate (e.g., 0, 10, 50, 100 mM).

-

Adjust the pH of each solution to a desired value (e.g., pH 7) using a buffer and/or NaOH.

-

Incubate the solutions at a constant elevated temperature (e.g., 80°C).

-

Take aliquots from each solution at different time points (e.g., 0, 1, 2, 4, 8 hours).

-

Analyze the concentration of remaining ribose in each aliquot using HPLC.

-

Plot the concentration of ribose as a function of time for each borate concentration to determine the rate of degradation and the stabilizing effect of borate.

Conclusion

This compound remains a molecule of immense interest in the study of the origin of life. While its central role in the RNA World hypothesis is compelling, the significant challenges associated with its prebiotic synthesis, stability, and enantioselectivity cannot be overstated. The formose reaction, while a plausible source of sugars, is inefficient and non-selective for ribose. The inherent instability of ribose in aqueous environments further complicates its accumulation on the early Earth.

However, ongoing research continues to provide potential solutions to these problems. The discovery of the stabilizing effect of borate minerals and the potential for mineral-catalyzed enantioselective synthesis offer promising avenues for future investigation. Furthermore, the exploration of alternative nucleic acids and the possibility of an early co-existence of RNA and DNA precursors broaden our perspective on the chemical origins of life. The continued interdisciplinary efforts of chemists, geologists, and biologists will be essential to unraveling the complex prebiotic chemistry that ultimately led to the emergence of life.

References

-

Banfalvi, G. (2021). Prebiotic Synthesis of Ribose. Encyclopedia. [Link]

-

Shapiro, R. (1988). Prebiotic ribose synthesis: a critical analysis. Origins of Life and Evolution of the Biosphere. [Link]

-

ResearchGate. (n.d.). β-d-ribose synthesis in the formose reaction. [Link]

-

Meinert, C., & de Marcellus, P. (2014). Sugar synthesis from a gas-phase formose reaction. PubMed. [Link]

-

Wikipedia. (2023). Formose reaction. [Link]

-

Banfalvi, G. (2021). Prebiotic Pathway from Ribose to RNA Formation. MDPI. [Link]

-

Steer, A. M., et al. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications. [Link]

-

Wikipedia. (2023). RNA world. [Link]

-

Zhang, W., et al. (2023). Prebiotic Absolute Asymmetric Formation of D-Ribose by Wollastonite's Inherent Surface Structure. ChemRxiv. [Link]

-

Alberts, B., et al. (2002). The RNA World and the Origins of Life. Molecular Biology of the Cell. 4th edition. [Link]

-

Larralde, R., et al. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. PNAS. [Link]

-

van de Velde, J. N. (2023). A history of the RNA world hypothesis. VU:Sci Magazine. [Link]

-

Biology Discussion. (n.d.). Ribozyme and RNA World Hypothesis. [Link]

-

ResearchGate. (n.d.). The Prebiotic Chemistry of Alternative Nucleic Acids. [Link]

-

Larralde, R., et al. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. National Center for Biotechnology Information. [Link]

-

University of Oregon. (n.d.). Alternative Ideas for the Origin of Life! [Link]

-

Zhang, W., et al. (2023). Prebiotic Absolute Asymmetric Formation of D-Ribose by Wollastonite's Inherent Surface Structure. ChemRxiv. [Link]

-

Kim, H. J., et al. (2011). Selective stabilization of ribose by borate. PubMed. [Link]

-

Di Mauro, E., et al. (2010). Borate Minerals and RNA Stability. ResearchGate. [Link]

-

Bernhardt, H. S. (2012). The RNA world hypothesis: the worst theory of the early evolution of life (except for all the others). Biology Direct. [Link]

-

Furukawa, Y., et al. (2014). Clay mineral assists borate to stabilize ribose. 45th Lunar and Planetary Science Conference. [Link]

-

Meinert, C., et al. (2016). A possible prebiotic route for the formation of ribose: a natural formose type reaction. Institut de Physique. [Link]

-

Steer, A. M., et al. (2017). Prebiotic Synthesis of 2-Deoxy-D-Ribose from Interstellar Building Blocks Promoted by Amino Esters or Amino Nitriles. ResearchGate. [Link]

-

Ritson, D. J., & Sutherland, J. D. (2012). Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry. [Link]

-

Ricardo, A., et al. (2004). Borate Minerals Stabilize Ribose. ResearchGate. [Link]

-

Becker, S., et al. (2016). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature Communications. [Link]

-

Zhang, W., & Szostak, J. W. (2021). The Emergence of RNA from the Heterogeneous Products of Prebiotic Nucleotide Synthesis. Journal of the American Chemical Society. [Link]

-